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Compound of Interest

Compound Name: Phoxim

Cat. No.: B1677734

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile and safety
assessment of phoxim, an organophosphorus insecticide. The information is compiled from
various international regulatory and scientific sources to support research and professional
evaluation.

Executive Summary

Phoxim is an organophosphorus insecticide and acaricide used in veterinary medicine to
control ectoparasites on cattle, sheep, goats, and pigs.[1][2] Its insecticidal activity stems from
the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3][4]
This document details the toxicological properties of phoxim, including its acute, subchronic,
and chronic effects, as well as its genotoxicity, carcinogenicity, reproductive and developmental
toxicity, and neurotoxicity. Safety benchmarks such as the Acceptable Daily Intake (ADI), Acute
Reference Dose (ARfD), and Maximum Residue Limits (MRLs) are also summarized.

Toxicological Profile

The toxicological effects of phoxim are primarily attributed to its nature as a cholinesterase
inhibitor.[3] The parent compound, phoxim, is a relatively weak inhibitor of AChE; however, its
oxidative metabolite, phoxim-oxon (PO-phoxim), is a potent inhibitor.
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Phoxim exhibits low to moderate acute oral toxicity in mammalian species. Signs of acute
toxicity at high doses are characteristic of cholinergic poisoning, including spasms, trembling,
and diarrhea.

Table 1: Acute Toxicity of Phoxim

LD50 (mg/kg

Species Sex Route Reference
bw)

Mouse Male Oral 1200 - 2700

Mouse Female Oral 1800 - 4000

Rat Male Oral 2000 - 10000

Rat Female Oral 1400 - 10000

Guinea-pig Female Oral 390 - 560

Chicken - Oral 19.6 - 40

Repeated oral administration of phoxim in various species has been studied to determine its
long-term effects. The primary target organ is the nervous system, with inhibition of
cholinesterase activity being the most sensitive endpoint. Effects on the liver have also been
observed at higher doses.

Table 2: Subchronic and Chronic Oral Toxicity of Phoxim
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Species Duration

NOAEL

(mglkg
bwiday)

LOAEL

(mglkg
bwi/day)

Key Effects
at LOAEL

Reference

Rat 3 months

1.2

Inhibition of
erythrocyte
acetylcholine
sterase

activity.

Dog 3 months

0.38

13

Inhibition of
brain
acetylcholine
sterase
activity and
effects on the

liver.

Dog 2 years

0.38

19

Effects on the
liver and
inhibition of
brain
acetylcholine
sterase

activity.

Mouse 2 years

2.4

67

Increased
plasma
cholesterol
and inhibition
of brain
acetylcholine
sterase

activity.

Rat 2 years

0.8

Changes in
adrenal

weights.
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Phoxim has been evaluated in a battery of in vitro and in vivo genotoxicity assays. The weight

of evidence suggests that phoxim is not genotoxic in vivo.

Table 3: Genotoxicity of Phoxim

Concentration/

Test System Cell Type Result Reference
Dose

Ames test (in o - )

] S. typhimurium Not specified Negative
vitro)
Chromosomal

o Human . iy

aberration (in Not specified Positive

] lymphocytes
Vitro)
Micronucleus Mouse bone 2 x 250 and 2 x )

. Negative

test (in vivo) marrow 500 mg/kg bw
Unscheduled
DNA synthesis Rat hepatocytes Not specified Negative
(in vivo)

Long-term carcinogenicity studies have been conducted in mice and rats. Phoxim is not

considered to be carcinogenic in these species. In a 2-year study in mice, there was no

evidence of a carcinogenic effect. Similarly, a 2-year study in rats showed no difference in

tumor incidence between control and treated animals.

Phoxim is not considered a reproductive or developmental toxicant at doses that are not

maternally toxic.

Table 4: Reproductive and Developmental Toxicity of Phoxim
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NOAEL LOAEL
Speci Study T (malk (malk Key Effects et
ecies u e m m eference
P y 1yp g/kg g/kg at LOAEL
bwiday) bwi/day)
) Reduced pup
3-generation _
Rat ) 3.8 19 weights and
reproduction .
survival.
Increased
embryonic
36 (maternal resorption,
) Development  and decreased
Rabbit 72
al development fetal body
al) weights, and
maternal
toxicity.

The primary neurotoxic effect of phoxim is the inhibition of acetylcholinesterase. Studies on
delayed neurotoxicity in hens have shown that phoxim does not induce this effect. However,
some studies suggest that phoxim exposure can induce oxidative stress and apoptosis in
brain regions.

Mechanism of Action: Cholinesterase Inhibition

Organophosphorus insecticides like phoxim exert their toxic effects by inhibiting
acetylcholinesterase (AChE). AChE is an enzyme that hydrolyzes the neurotransmitter
acetylcholine (ACh) in synaptic clefts. Inhibition of AChE leads to an accumulation of ACh,
resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve
function. Phoxim itself is a weak inhibitor, but it is metabolically activated to its oxygen analog
(phoxim-oxon), which is a much more potent inhibitor.
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Caption: Mechanism of Phoxim-induced neurotoxicity via acetylcholinesterase inhibition.

Experimental Protocols

Detailed experimental protocols for toxicological studies are extensive. The following provides a
generalized workflow for a repeated-dose oral toxicity study, a common type of study used to
evaluate the safety of substances like phoxim.

General Protocol for a 28-Day Repeated Dose Oral Toxicity Study in Rats (based on OECD
Guideline 407):

» Animal Selection: Healthy young adult rats (e.g., Wistar strain) are used. Animals are
randomized and assigned to control and treatment groups.

o Dose Administration: Phoxim, dissolved in a suitable vehicle (e.g., soybean ail), is
administered daily by oral gavage for 28 consecutive days. At least three dose levels and a
control group are used.

» Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight
and food consumption are measured weekly.

» Clinical Pathology: Towards the end of the treatment period, blood samples are collected for
hematology and clinical chemistry analysis, including measurement of cholinesterase activity.

» Necropsy and Histopathology: At the end of the study, all animals are euthanized. A full
necropsy is performed, and organ weights are recorded. Tissues from all major organs are
collected, preserved, and examined microscopically.
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Caption: Generalized experimental workflow for a repeated dose toxicity study.
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Safety Summary

Regulatory bodies establish safety limits to protect consumers from potential adverse effects of
pesticide residues in food.

The Acceptable Daily Intake (ADI) is the amount of a substance that can be ingested daily over
a lifetime without an appreciable health risk. The Acute Reference Dose (ARfD) is an estimate
of the amount of a substance in food or drinking water, normally expressed on a body weight
basis, that can be ingested over a short period of time, usually during one meal or one day,
without appreciable health risk to the consumer.

e ADI: 0—4 pg/kg bw. This is based on the No-Observed-Adverse-Effect-Level (NOAEL) of 0.38
mg/kg bw/day from a 2-year dog study, with a safety factor of 100.

o ARfD: An ARfD for phoxim has not been established by some regulatory bodies like the
JMPR as of recent evaluations.

Maximum Residue Limits (MRLS) are the highest level of a pesticide residue that is legally
tolerated in or on food or feed when pesticides are applied correctly.

Table 5: Selected Maximum Residue Limits for Phoxim

Commodity Species MRL (pg/kg) Reference
Fat Goat, Pig, Sheep 400
Muscle Goat, Pig, Sheep 50
Liver Goat, Pig, Sheep 50
Kidney Goat, Pig, Sheep 50
Milk Cattle 10
Conclusion

The toxicological profile of phoxim is well-characterized, with the primary mechanism of toxicity
being the inhibition of acetylcholinesterase. It has low to moderate acute toxicity and is not
considered genotoxic, carcinogenic, or a reproductive/developmental toxicant at non-
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maternally toxic doses. The established ADI and MRLs provide a basis for the safe use of
phoxim in veterinary medicine, ensuring that consumer exposure to residues in food remains
below levels of concern. Continuous monitoring and re-evaluation by international bodies
ensure that these safety standards remain protective of public health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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